REACTION_SMILES
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[Cl:1][S:2](=[O:3])(=[O:4])[OH:5].[Cl:26][CH2:27][Cl:28].[Cl:6][c:7]1[cH:8][cH:9][c:10]([O:24][CH3:25])[c:11]([C:12](=[O:13])[NH:14][CH2:15][CH2:16][c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[cH:23]1.[OH2:29]>>[Cl:1][S:2](=[O:3])(=[O:5])[c:20]1[cH:19][cH:18][c:17]([CH2:16][CH2:15][NH:14][C:12]([c:11]2[c:10]([O:24][CH3:25])[cH:9][cH:8][c:7]([Cl:6])[cH:23]2)=[O:13])[cH:22][cH:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(Cl)cc1C(=O)NCCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1ccc(Cl)cc1C(=O)NCCc1ccc(S(=O)(=O)Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |